![molecular formula C14H23N3O B7636830 2-(azepan-1-yl)-N-(1-cyanocyclopentyl)acetamide](/img/structure/B7636830.png)
2-(azepan-1-yl)-N-(1-cyanocyclopentyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(azepan-1-yl)-N-(1-cyanocyclopentyl)acetamide, also known as CP-945,598, is a chemical compound that has been extensively studied for its potential therapeutic applications in various medical fields. This compound belongs to the class of acyclic amides and has been shown to exhibit potent analgesic and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of 2-(azepan-1-yl)-N-(1-cyanocyclopentyl)acetamide involves the inhibition of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids such as anandamide. By inhibiting FAAH, 2-(azepan-1-yl)-N-(1-cyanocyclopentyl)acetamide increases the levels of endocannabinoids in the body, which in turn leads to the activation of cannabinoid receptors and the subsequent analgesic and anti-inflammatory effects.
Biochemical and physiological effects:
2-(azepan-1-yl)-N-(1-cyanocyclopentyl)acetamide has been shown to exhibit potent analgesic and anti-inflammatory effects in preclinical studies. It has been shown to reduce pain and inflammation in animal models of osteoarthritis, rheumatoid arthritis, and neuropathic pain. In addition, 2-(azepan-1-yl)-N-(1-cyanocyclopentyl)acetamide has been shown to have potential applications in the treatment of inflammatory bowel disease, asthma, and other inflammatory conditions. However, further research is needed to fully understand the biochemical and physiological effects of 2-(azepan-1-yl)-N-(1-cyanocyclopentyl)acetamide.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(azepan-1-yl)-N-(1-cyanocyclopentyl)acetamide for lab experiments is its high potency and selectivity for FAAH inhibition. This makes it a valuable tool for studying the endocannabinoid system and its potential therapeutic applications. However, one of the limitations of 2-(azepan-1-yl)-N-(1-cyanocyclopentyl)acetamide is its relatively short half-life, which may limit its usefulness in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 2-(azepan-1-yl)-N-(1-cyanocyclopentyl)acetamide. One area of interest is the development of more potent and selective FAAH inhibitors for potential therapeutic applications. Another area of interest is the investigation of the potential role of 2-(azepan-1-yl)-N-(1-cyanocyclopentyl)acetamide in the treatment of other inflammatory conditions, such as multiple sclerosis and chronic obstructive pulmonary disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-(azepan-1-yl)-N-(1-cyanocyclopentyl)acetamide and its potential interactions with other drugs and therapies.
Synthesemethoden
The synthesis of 2-(azepan-1-yl)-N-(1-cyanocyclopentyl)acetamide involves the reaction of 1-cyanocyclopentanecarboxylic acid with 1,6-diaminohexane in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting intermediate is then reacted with acetic anhydride to yield 2-(azepan-1-yl)-N-(1-cyanocyclopentyl)acetamide in high yield and purity.
Wissenschaftliche Forschungsanwendungen
2-(azepan-1-yl)-N-(1-cyanocyclopentyl)acetamide has been extensively studied for its potential therapeutic applications in various medical fields. It has been shown to exhibit potent analgesic and anti-inflammatory properties, making it a promising candidate for the treatment of chronic pain conditions such as osteoarthritis, rheumatoid arthritis, and neuropathic pain. In addition, 2-(azepan-1-yl)-N-(1-cyanocyclopentyl)acetamide has been shown to have potential applications in the treatment of inflammatory bowel disease, asthma, and other inflammatory conditions.
Eigenschaften
IUPAC Name |
2-(azepan-1-yl)-N-(1-cyanocyclopentyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c15-12-14(7-3-4-8-14)16-13(18)11-17-9-5-1-2-6-10-17/h1-11H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTGUYMAOGVPON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC(=O)NC2(CCCC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(azepan-1-yl)-N-(1-cyanocyclopentyl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.